N-(1-cyclopropylethyl)-2-propylaniline

Catalog No.
S13804161
CAS No.
M.F
C14H21N
M. Wt
203.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-cyclopropylethyl)-2-propylaniline

Product Name

N-(1-cyclopropylethyl)-2-propylaniline

IUPAC Name

N-(1-cyclopropylethyl)-2-propylaniline

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

InChI

InChI=1S/C14H21N/c1-3-6-13-7-4-5-8-14(13)15-11(2)12-9-10-12/h4-5,7-8,11-12,15H,3,6,9-10H2,1-2H3

InChI Key

FONAKAMKCNHICF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC=C1NC(C)C2CC2

N-(1-cyclopropylethyl)-2-propylaniline is an organic compound characterized by its unique structure, which includes a cyclopropyl group, an ethyl chain, and a propyl group attached to an aniline backbone. The molecular formula of this compound is C₁₁H₁₅N, indicating the presence of a nitrogen atom in the amine group. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of multiple functional groups that can participate in various

, including:

  • Oxidation: This compound can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions such as halogenation, nitration, and sulfonation, depending on the substituents present on the ring.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

The biological activity of N-(1-cyclopropylethyl)-2-propylaniline is largely determined by its interaction with various biological targets. Compounds in the aniline class often exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity: Some derivatives of propylaniline have shown efficacy against various bacterial strains.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Cytotoxicity: Studies suggest that certain aniline derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The exact biological mechanisms depend on the specific structure and substituents of N-(1-cyclopropylethyl)-2-propylaniline.

The synthesis of N-(1-cyclopropylethyl)-2-propylaniline can be achieved through several methods:

  • Friedel-Crafts Alkylation: Aniline can be alkylated with cyclopropyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of cyclopropylpropylbenzene, reduction with iron and hydrochloric acid can yield the desired amine.
  • Catalytic Hydrogenation: This method involves the hydrogenation of corresponding nitro compounds under pressure using a palladium catalyst.

These synthetic routes allow for the efficient production of N-(1-cyclopropylethyl)-2-propylaniline in both laboratory and industrial settings.

N-(1-cyclopropylethyl)-2-propylaniline has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Material Science: Its unique structure makes it suitable for developing polymers or other materials with specific properties.
  • Chemical Intermediates: It can be used as a precursor in the synthesis of more complex organic molecules.

Interaction studies involving N-(1-cyclopropylethyl)-2-propylaniline focus on its binding affinity to various proteins and enzymes. Research indicates that this compound may interact with:

  • Enzymes: Such as transglutaminase, which plays a role in cellular processes and could be targeted for therapeutic interventions.
  • Receptors: Potential interactions with neurotransmitter receptors suggest implications in neuropharmacology.

Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

N-(1-cyclopropylethyl)-2-propylaniline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-PropylanilinePropyl group on anilineSimpler structure, less steric hindrance
N-(cyclohexylethyl)-2-propylanilineCyclohexyl instead of cyclopropylLarger ring structure affects reactivity
3-CyclopropylanilineCyclopropane at the meta positionDifferent substitution pattern alters biological activity
4-CyclopropylanilineCyclopropane at the para positionMay exhibit different pharmacological profiles

The uniqueness of N-(1-cyclopropylethyl)-2-propylaniline lies in its combination of a cyclopropyl group with ethyl and propyl substituents on the aniline core, which may enhance its biological activity compared to simpler analogs.

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

203.167399674 g/mol

Monoisotopic Mass

203.167399674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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